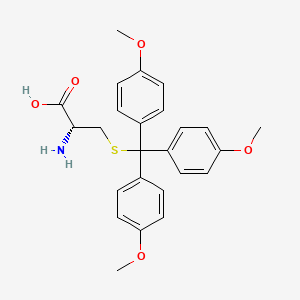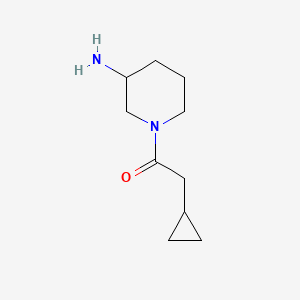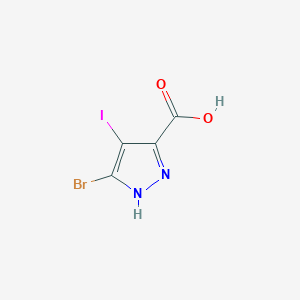
S-(Tris(4-methoxyphenyl)methyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Tris(4-methoxyphenyl)methyl)-L-cysteine: is a compound that combines the structural features of tris(4-methoxyphenyl)methyl and L-cysteine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the L-cysteine moiety suggests potential biological activity, while the tris(4-methoxyphenyl)methyl group may impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Tris(4-methoxyphenyl)methyl)-L-cysteine typically involves the reaction of tris(4-methoxyphenyl)methyl chloride with L-cysteine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: S-(Tris(4-methoxyphenyl)methyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the L-cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.
Substitution: The methoxy groups on the tris(4-methoxyphenyl)methyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: S-(Tris(4-methoxyphenyl)methyl)-L-cysteine can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s L-cysteine moiety suggests potential biological activity, including antioxidant properties and interactions with biological macromolecules. It can be used in studies related to protein modification and enzyme inhibition .
Medicine: Due to its unique structure, this compound may have potential as a therapeutic agent. It can be investigated for its potential to modulate biological pathways and its efficacy in treating diseases related to oxidative stress and inflammation.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to these materials .
Mechanism of Action
The mechanism of action of S-(Tris(4-methoxyphenyl)methyl)-L-cysteine involves its interaction with biological targets through the L-cysteine moiety. The sulfur atom in L-cysteine can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. Additionally, the tris(4-methoxyphenyl)methyl group can interact with hydrophobic regions of proteins, influencing their stability and activity .
Comparison with Similar Compounds
Tris(4-methoxyphenyl)phosphine: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis base properties and used in catalysis.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used as a starting material for the synthesis of various compounds.
Uniqueness: S-(Tris(4-methoxyphenyl)methyl)-L-cysteine is unique due to the combination of the L-cysteine moiety with the tris(4-methoxyphenyl)methyl group. This combination imparts both biological activity and unique chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H27NO5S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(2R)-2-amino-3-[tris(4-methoxyphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C25H27NO5S/c1-29-20-10-4-17(5-11-20)25(32-16-23(26)24(27)28,18-6-12-21(30-2)13-7-18)19-8-14-22(31-3)15-9-19/h4-15,23H,16,26H2,1-3H3,(H,27,28)/t23-/m0/s1 |
InChI Key |
SQSXVIUUCXLCSR-QHCPKHFHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SC[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)




![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)


![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)

![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)

